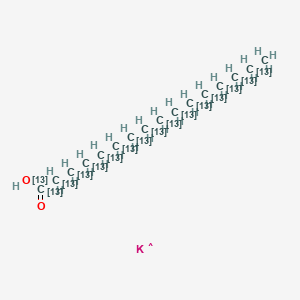
Potassium palmitate (U-13C16, 98%+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium palmitate (U-13C16, 98%) is a labeled compound with the molecular formula *CH3(CH2)14COOK. It is a potassium salt of palmitic acid, where the carbon atoms are uniformly labeled with the carbon-13 isotope. This compound is primarily used in scientific research, particularly in the fields of lipidomics, metabolism, and metabolomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium palmitate (U-13C16, 98%) can be synthesized through the neutralization of palmitic acid with potassium hydroxide. The reaction typically involves dissolving palmitic acid in an appropriate solvent, such as ethanol, and then adding a stoichiometric amount of potassium hydroxide. The mixture is heated to facilitate the reaction, resulting in the formation of potassium palmitate .
Industrial Production Methods
In an industrial setting, the production of potassium palmitate involves similar neutralization reactions but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The use of labeled carbon-13 isotopes requires specialized facilities to incorporate the isotopes uniformly into the palmitic acid before the neutralization step .
Chemical Reactions Analysis
Types of Reactions
Potassium palmitate (U-13C16, 98%) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form palmitic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to palmitic acid.
Substitution: It can participate in substitution reactions where the potassium ion is replaced by other cations
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium chloride can facilitate the exchange of potassium ions with sodium ions
Major Products Formed
Oxidation: Palmitic acid and other oxidized fatty acids.
Reduction: Palmitic acid.
Substitution: Sodium palmitate and other metal palmitates
Scientific Research Applications
Potassium palmitate (U-13C16, 98%) is widely used in scientific research due to its labeled carbon-13 isotopes. Some key applications include:
Lipidomics: Studying lipid metabolism and profiling lipid species in biological samples.
Metabolism: Investigating metabolic pathways and fluxes in cells and tissues.
Metabolomics: Analyzing metabolic changes in response to various stimuli or conditions.
Medicine: Researching the role of fatty acids in diseases such as diabetes, obesity, and cardiovascular diseases .
Mechanism of Action
Potassium palmitate (U-13C16, 98%) exerts its effects primarily through its incorporation into lipid molecules. It can be metabolized by cells to form various lipid species, which play crucial roles in cellular functions. The labeled carbon-13 isotopes allow researchers to trace the metabolic pathways and understand the dynamics of lipid metabolism. The compound can also interact with specific molecular targets, such as enzymes involved in fatty acid metabolism .
Comparison with Similar Compounds
Similar Compounds
Sodium palmitate-13C16: Similar to potassium palmitate but with sodium as the counterion.
Palmitic acid-13C16: The free acid form without the potassium ion.
Potassium palmitate-1-13C: Labeled only at the first carbon position .
Uniqueness
Potassium palmitate (U-13C16, 98%) is unique due to its uniform labeling with carbon-13 isotopes, which provides a comprehensive tool for tracing and studying lipid metabolism. The potassium ion also offers specific advantages in certain biochemical assays compared to other counterions .
Properties
Molecular Formula |
C16H32KO2 |
|---|---|
Molecular Weight |
311.41 g/mol |
InChI |
InChI=1S/C16H32O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1; |
InChI Key |
NHOGTCIENBDOGA-SJIUKAAASA-N |
Isomeric SMILES |
[13CH3][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O.[K] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O.[K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077082.png)
![3'-(Dibenzo[b,d]thiophen-4-yl)-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B14077084.png)
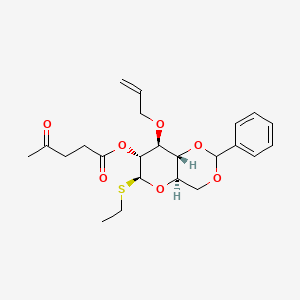


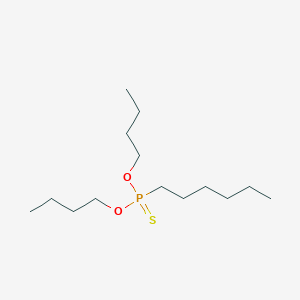

![sodium;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14077099.png)
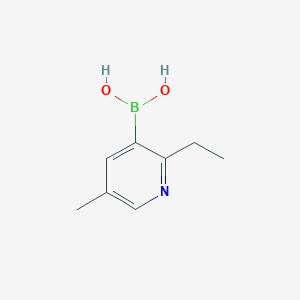
![butyl 1-[4-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate](/img/structure/B14077114.png)
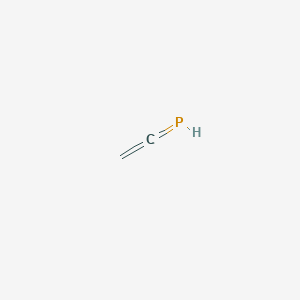

![2-bromo-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B14077139.png)
